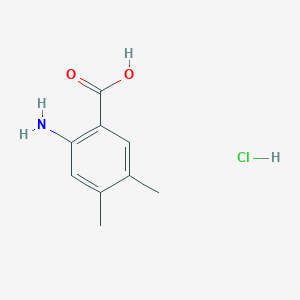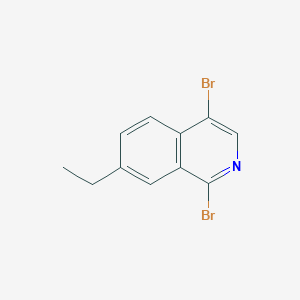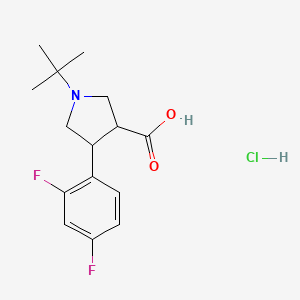
3-(Bromomethyl)-2,5-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,5-dimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to a hexane backbone with two methyl substituents at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylhexane typically involves the bromination of 2,5-dimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst can also be employed to achieve the desired bromination efficiently.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or amine, leading to the formation of various substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products can include alcohols, aldehydes, or carboxylic acids.
科学的研究の応用
3-(Bromomethyl)-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through alkylation, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)pentane
- 2-(Bromomethyl)-2,5-dimethylhexane
- 3-(Chloromethyl)-2,5-dimethylhexane
Uniqueness
3-(Bromomethyl)-2,5-dimethylhexane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other alkyl halides. The presence of two methyl groups at the 2 and 5 positions influences its steric and electronic properties, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
3-(bromomethyl)-2,5-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3 |
InChIキー |
RYIWLAMBDJKUAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CBr)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)








![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)


